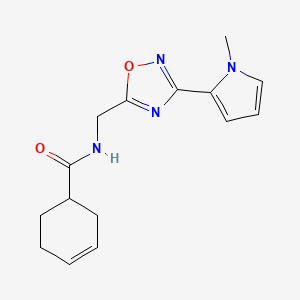

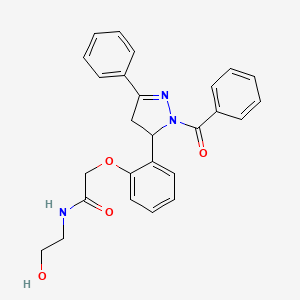

![molecular formula C9H7ClF3NO B2393654 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one CAS No. 400077-39-6](/img/structure/B2393654.png)

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one” is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds . It is also known as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine .

Synthesis Analysis

The synthesis of “this compound” involves several steps. For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a related compound, participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . The synthesis of trifluoromethylpyridines is an important area of research in the agrochemical and pharmaceutical industries .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring with a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can lead to a variety of products. For instance, trifluoromethylpyridines are used as intermediates in the synthesis of various agrochemicals and pharmaceuticals .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a refractive index of 1.433, a boiling point of 50-55 °C, a melting point of 16-20 °C, and a density of 1.524 g/mL at 25 °C .Mechanism of Action

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one acts as an electrophile in organic synthesis due to its electron-withdrawing trifluoromethyl group. In addition, this compound is an excellent leaving group in substitution reactions due to its low basicity. This makes this compound a useful reagent for the synthesis of organic compounds.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties in animal models.

Advantages and Limitations for Lab Experiments

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one is a versatile reagent with a wide range of applications in organic synthesis. Its low vapor pressure and pleasant odor make it easy to work with in the laboratory. Additionally, this compound is relatively inexpensive and readily available. However, this compound is not suitable for use in high-temperature reactions due to its low boiling point.

Future Directions

The use of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one in organic synthesis and other scientific research applications is likely to continue to grow in the future. This compound is being explored as a potential tool in the synthesis of new pharmaceuticals and agrochemicals. Additionally, this compound is being investigated as a potential inhibitor of enzymes involved in the metabolism of drugs and other compounds. This compound is also being studied for its potential use in the synthesis of polymers and other materials. Finally, this compound is being evaluated for its potential use in the development of new diagnostic and therapeutic agents for the treatment of various diseases.

Synthesis Methods

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one is synthesized through a three-step process starting with the reaction of 2-chloro-5-trifluoromethylpyridine and an aldehyde. This reaction produces a pyridinium salt which is then reacted with sodium hydroxide to form a pyridinium hydroxide. Finally, the pyridinium hydroxide is reacted with a base to produce this compound.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in reactions involving the formation of carbon-carbon bonds. This compound is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, this compound has been used as a substrate in enzyme-catalyzed reactions and as a ligand in coordination chemistry.

Safety and Hazards

The compound is classified as Eye Irritant 2, Flammable Liquid 3, Skin Irritant 2, and STOT SE 3. It has hazard statements H226, H315, H319, and H335. Precautionary measures include avoiding sparks and open flames (P210), keeping the container tightly closed (P233), grounding and bonding the container and receiving equipment (P240 and P241), and in case of contact with skin or eyes, rinsing with water (P303 + P361 + P353 and P305 + P351 + P338) .

properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO/c1-5(15)2-8-7(10)3-6(4-14-8)9(11,12)13/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREGOVGEGARKIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

400077-39-6 |

Source

|

| Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

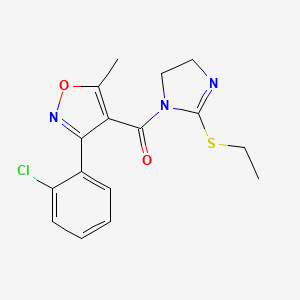

![3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2393577.png)

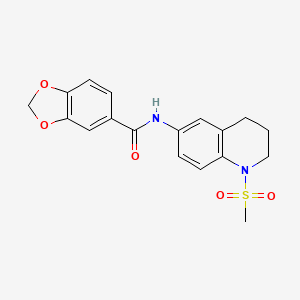

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2393580.png)

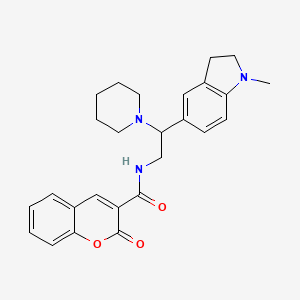

![(5E)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2393582.png)

![{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methanol](/img/structure/B2393583.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate](/img/structure/B2393591.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2393594.png)